
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a thiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring containing both a nitrogen atom and a sulfur atom . The compound also contains a fluorophenyl group, which is a phenyl (benzene) ring with a fluorine atom attached, and a carboxamide group, which is a carbonyl (C=O) group attached to a nitrogen .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The pyridazine ring, for example, might undergo reactions at the nitrogen atoms. The thiazole ring might react at the sulfur or nitrogen atoms. The fluorophenyl group might undergo reactions at the carbon-fluorine bond, and the carboxamide group might undergo reactions at the carbonyl group or at the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the fluorine atom might make the compound more lipophilic (fat-soluble), while the presence of the carboxamide group might make it more hydrophilic (water-soluble) .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Applications
Research into similar compounds has shown significant antimicrobial and antitumor activities. For instance, compounds containing fluorophenyl and thiazole moieties have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, indicating potential applications in treating infectious diseases (Desai et al., 2013). Similarly, compounds with related structures have demonstrated antitumor activities, suggesting their use in cancer therapy. One study synthesized a compound with a fluorophenyl group and tested its ability to inhibit cancer cell proliferation, indicating the therapeutic potential of such molecules (Hao et al., 2017).
Antitubercular and Antibacterial Activities
Further research has explored the synthesis of thiazole derivatives for antitubercular and antibacterial applications. These studies have led to the development of compounds exhibiting potent activity against Mycobacterium tuberculosis and other bacterial pathogens, contributing to the search for new treatments for tuberculosis and bacterial infections (Jeankumar et al., 2013). The design and synthesis of these compounds involve innovative chemical strategies, highlighting the importance of structural motifs found in the queried compound for medicinal chemistry.
Synthesis and Characterization for Potential Applications
The synthesis and characterization of compounds featuring the fluorophenyl and thiazole units have been detailed in various studies, providing a foundation for understanding their potential applications in scientific research and drug development. The methodologies employed in these studies, including microwave-assisted synthesis and molecular docking, facilitate the discovery of compounds with desired biological activities (Bhat et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S/c1-15-21(31-23(26-15)17-5-3-2-4-6-17)22(30)25-13-14-28-20(29)12-11-19(27-28)16-7-9-18(24)10-8-16/h2-12H,13-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDMDQOINTYTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

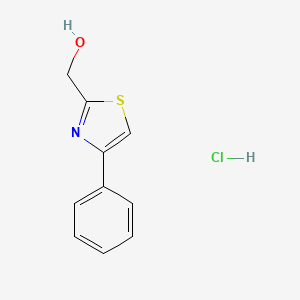
![N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C](/img/structure/B2710214.png)

![N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2710218.png)
![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2710219.png)
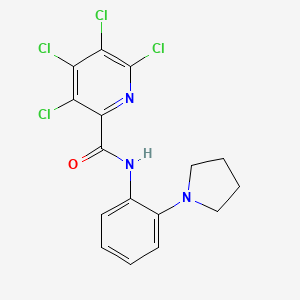

![7-Fluoro-4-(1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2710225.png)
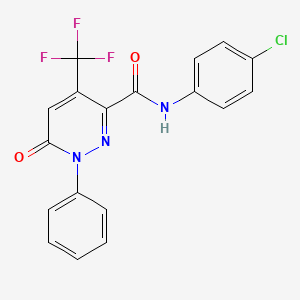
![1,3-dimethyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2710229.png)
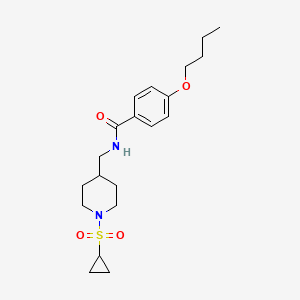

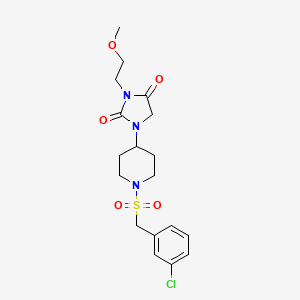
![Tert-butyl 2-[(cyclopropylmethyl)[3-(prop-2-enamido)cyclobutyl]amino]acetate](/img/structure/B2710235.png)